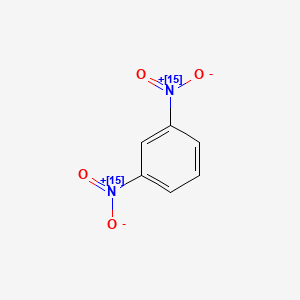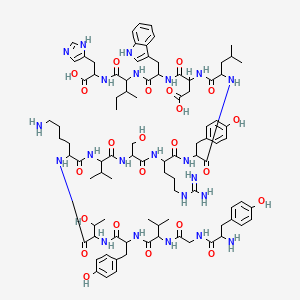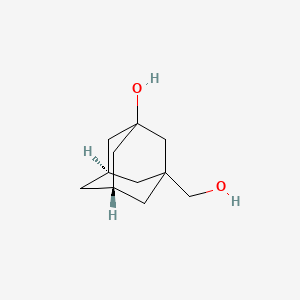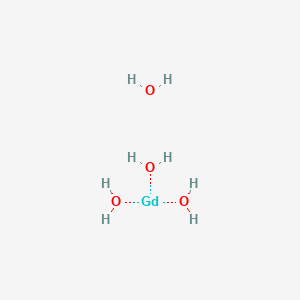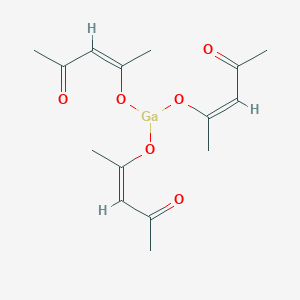
Gallium(III) acetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound consists of a gallium ion coordinated to three acetylacetonate ligands, forming an octahedral structure. It is a white crystalline solid that is soluble in organic solvents and is used extensively in research and industrial applications .
Preparation Methods
Gallium(III) acetylacetonate can be synthesized through various methods. One common approach involves the reaction of gallium salts with acetylacetone in the presence of a base. For example, gallium nitrate can be reacted with acetylacetone in an aqueous solution, followed by the addition of a base such as sodium hydroxide to precipitate the complex . The reaction conditions typically involve maintaining a slightly acidic to neutral pH and controlling the temperature to optimize yield and purity.
Industrial production methods often involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the compound .
Chemical Reactions Analysis
Gallium(III) acetylacetonate undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield lower oxidation state gallium compounds.
Common reagents used in these reactions include oxidizing agents like ozone or water for oxidation, and reducing agents such as hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Gallium(III) acetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of gallium-containing materials, including gallium oxide thin films and gallium nitride nanowires
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Mechanism of Action
The mechanism of action of gallium(III) acetylacetonate involves its ability to coordinate with various ligands and form stable complexes. This property is utilized in catalysis and material synthesis. The molecular targets and pathways involved depend on the specific application, such as the formation of gallium oxide or gallium nitride under controlled conditions .
Comparison with Similar Compounds
Gallium(III) acetylacetonate can be compared with other metal acetylacetonates, such as aluminum acetylacetonate and indium acetylacetonate. While these compounds share similar coordination chemistry, this compound is unique in its ability to form high-purity gallium nitride and gallium oxide under specific conditions . This makes it particularly valuable in the electronics and optoelectronics industries.
Similar compounds include:
- Aluminum acetylacetonate
- Indium acetylacetonate
- Zinc acetylacetonate
Properties
Molecular Formula |
C15H21GaO6 |
|---|---|
Molecular Weight |
367.05 g/mol |
IUPAC Name |
(Z)-4-bis[[(Z)-4-oxopent-2-en-2-yl]oxy]gallanyloxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Ga/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
InChI Key |
ZVYYAYJIGYODSD-LNTINUHCSA-K |
Isomeric SMILES |
C/C(=C/C(=O)C)/O[Ga](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C |
Canonical SMILES |
CC(=CC(=O)C)O[Ga](OC(=CC(=O)C)C)OC(=CC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


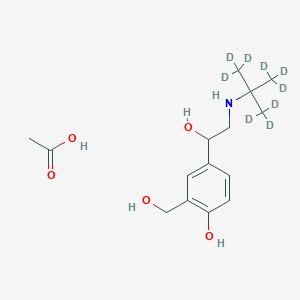


![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)
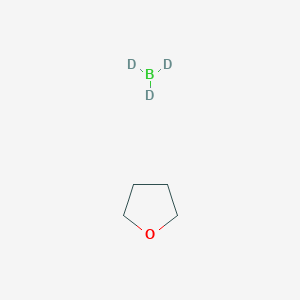

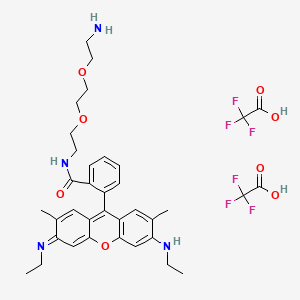
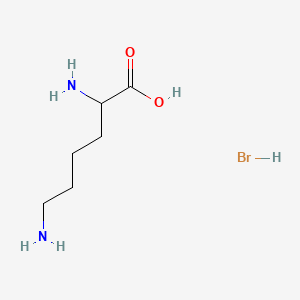
![N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B15088805.png)
